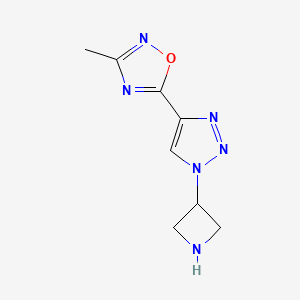

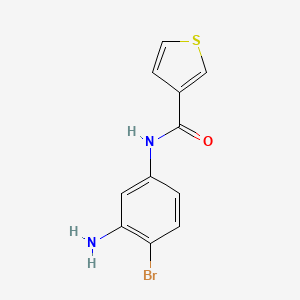

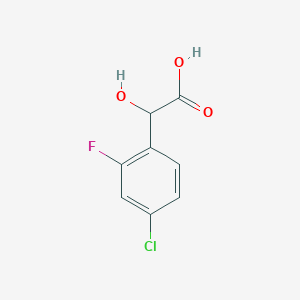

![molecular formula C13H10N2O2 B1470098 1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1507930-59-7](/img/structure/B1470098.png)

1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid

説明

1-(2-Cyanophenyl)methyl-1H-pyrrole-3-carboxylic acid (CPPCA) is an important member of the pyrrole carboxylic acid family and has been widely studied due to its potential applications in various fields. CPPCA is a synthetic compound with a unique structure that is composed of a pyrrole ring connected to a carboxyl group and a cyanophenyl group. It has been used in various scientific research applications, including drug development, catalysis, and biochemistry.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives : Utilizing a similar pyrrole structure, this research involved the synthesis of 3-(1H-pyrrole-2-carbonyl) propionic acids, followed by cyclization to obtain pyrrolo[2,3-c]azepine-4,8-dione derivatives. These compounds exhibited α-glucosidase inhibition, demonstrating potential biomedical applications (Hu Bin-bin, 2012).

Antitumor Evaluation : A study focused on the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, closely related to the queried compound. These derivatives were evaluated for cytotoxicity against A549 and P388 cell lines, showcasing potential in cancer research (Liu et al., 2006).

Pyrrole Derivatives in Synthesis : Research into methyl 3-cyclopropyl-3-oxopropanoate reacting with various compounds led to the creation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other related structures. This demonstrates the versatility of pyrrole derivatives in chemical synthesis (Pokhodylo et al., 2010).

Pharmacological Interest

Synthesis of 1H-1-pyrrolylcarboxamides : This research involved the synthesis of new substituted 1H-1-pyrrolylcarboxamides, showing relevance in pharmacological research. The study demonstrates the potential for creating novel compounds with medical applications (Bijev et al., 2003).

Antimicrobial Agent Synthesis : A study synthesized novel pyrrole-3-carboxylate derivatives and evaluated them as antimicrobial agents. This research highlights the use of pyrrole derivatives in developing new antimicrobial drugs (Hublikar et al., 2019).

Crystallographic Studies

- Crystallographic Analysis : A study focused on the crystal structure of similar pyrrole derivatives, providing valuable information for understanding the molecular structure and potential applications in material science (Maurin et al., 2002).

Miscellaneous Applications

Synthesis of Isotope Enriched Derivatives : Research on the synthesis of isotope-enriched pyrrole derivatives, including 1H-pyrrole-2,3,5-tricarboxylic acid, demonstrates applications in the field of stable isotope chemistry, potentially useful in various scientific studies (Dawadi & Lugtenburg, 2012).

Extraction and Separation Processes : A study examined the extraction of pyridine-3-carboxylic acid using related compounds. This showcases the use of pyrrole derivatives in chemical separation and extraction processes, relevant in industrial chemistry (Kumar & Babu, 2009).

作用機序

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific protein a compound interacts with is often referred to as its target. The role of the target can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

A compound’s mode of action describes how it interacts with its target. This can involve binding to a specific site on the target protein, which can inhibit the protein’s function or, in some cases, enhance it .

Biochemical Pathways

When a compound interacts with its target, it can affect various biochemical pathways in the body. These pathways are chains of chemical reactions that occur within cells, and changes in these pathways can have wide-ranging effects on the body’s function .

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure and the route of administration can influence these processes .

Result of Action

The result of a compound’s action can vary widely depending on its target and mode of action. This can range from inhibiting the growth of bacteria to reducing inflammation in the body .

Action Environment

Various environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other compounds .

特性

IUPAC Name |

1-[(2-cyanophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYAHSNRMOBUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

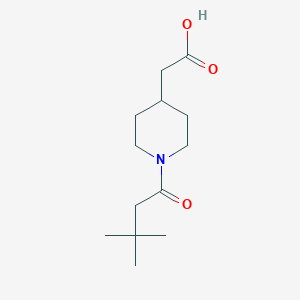

![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)

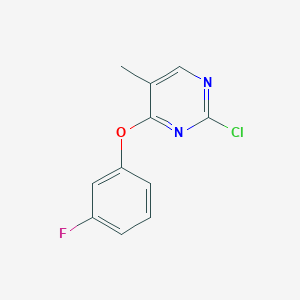

![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)

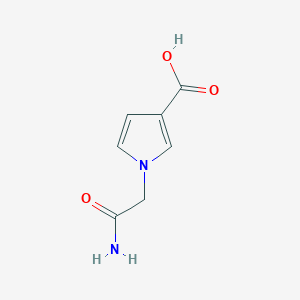

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)